molecular formula C14H13FN4O3S B13553127 4-{4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl}phenylsulfurofluoridate

4-{4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl}phenylsulfurofluoridate

Cat. No.: B13553127
M. Wt: 336.34 g/mol
InChI Key: LIAIWMNKRZWLRT-UHFFFAOYSA-N
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Description

4-{4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl}phenyl sulfurofluoridate is a complex organic compound that features a pyrrolo[2,3-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl}phenyl sulfurofluoridate typically involves multiple stepsSubsequent steps include the formation of pyrazoles through reactions with hydrazine monohydrate, gold-catalyzed cyclization, and final cyclization using sodium hydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

4-{4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl}phenyl sulfurofluoridate undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

4-{4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl}phenyl sulfurofluoridate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated as a potential kinase inhibitor for cancer therapy.

Mechanism of Action

The mechanism of action for 4-{4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl}phenyl sulfurofluoridate involves its role as a kinase inhibitor. It binds to the ATP-binding site of kinases, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl}phenyl sulfurofluoridate is unique due to its specific structural features and its potential as a multi-targeted kinase inhibitor. Its ability to inhibit multiple kinases makes it a promising candidate for cancer therapy, distinguishing it from other similar compounds .

Properties

Molecular Formula

C14H13FN4O3S

Molecular Weight

336.34 g/mol

IUPAC Name

4-amino-7-(4-fluorosulfonyloxyphenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C14H13FN4O3S/c1-8-9(2)19(14-12(8)13(16)17-7-18-14)10-3-5-11(6-4-10)22-23(15,20)21/h3-7H,1-2H3,(H2,16,17,18)

InChI Key

LIAIWMNKRZWLRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)N)C3=CC=C(C=C3)OS(=O)(=O)F)C

Origin of Product

United States

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